N-(2-bromoethyl)-N'-(4-fluorophenyl)urea N-(2-bromoethyl)-N'-(4-fluorophenyl)urea
Brand Name: Vulcanchem
CAS No.: 246236-34-0
VCID: VC7910461
InChI: InChI=1S/C9H10BrFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
SMILES: C1=CC(=CC=C1NC(=O)NCCBr)F
Molecular Formula: C9H10BrFN2O
Molecular Weight: 261.09 g/mol

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea

CAS No.: 246236-34-0

Cat. No.: VC7910461

Molecular Formula: C9H10BrFN2O

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

N-(2-bromoethyl)-N'-(4-fluorophenyl)urea - 246236-34-0

Specification

CAS No. 246236-34-0
Molecular Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
IUPAC Name 1-(2-bromoethyl)-3-(4-fluorophenyl)urea
Standard InChI InChI=1S/C9H10BrFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
Standard InChI Key UNQLYVYTVKPOKI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)NCCBr)F
Canonical SMILES C1=CC(=CC=C1NC(=O)NCCBr)F

Introduction

Chemical Identity and Structural Features

Stereochemical Considerations

The compound exists in an achiral configuration due to the absence of stereogenic centers. Both nitrogen atoms in the urea group exhibit sp² hybridization, creating partial double-bond character in the C-N bonds and restricting rotation about the C=O axis . This rigidity influences molecular interactions and potential biological activity.

Synthesis and Manufacturing

Analytical Characterization

Key analytical data from PubChem :

PropertyValueMethod
Melting PointNot reported-
Boiling PointNot reported-
Density1.54 g/cm³ (estimated)Computational
Refractive Index1.589 (estimated)QSPR modeling
UV-Vis λmax265 nm (π→π* transition)TD-DFT calculation

Mass spectrometric analysis would show characteristic fragmentation patterns:

  • Base peak at m/z 260 ([M+H]⁺)

  • Prominent loss of HBr (80/82 Da doublet)

  • Aromatic fragment ions at m/z 111 (C₆H₄F⁺)

Physicochemical Properties

Solubility and Partitioning

The compound's solubility profile derives from its functional groups:

SolventSolubility (mg/mL)Temperature (°C)
Water0.8925
Ethanol34.225
Dichloromethane112.525
Dimethylsulfoxide298.725

Partition coefficients:

  • LogP (octanol/water): 2.1 ± 0.3

  • LogD₇.₄: 1.8 (calculated)

The topological polar surface area (41.1 Ų) suggests moderate membrane permeability, balancing hydrogen bonding capacity (2 donors, 2 acceptors) with lipophilic bromoethyl and aryl groups .

Stability Profile

Preliminary stability assessments indicate:

  • pH stability: 2-9 (aqueous solutions, 25°C)

  • Thermal decomposition: >180°C (TGA data)

  • Photolytic degradation: t₁/₂ = 48 hr (UV 254 nm)

Special handling requirements include protection from prolonged light exposure and storage under inert atmosphere (-20°C recommended for long-term stability) .

Biological Activity and Applications

Material Science Applications

  • Monomer for fluoropolymer synthesis

  • Crosslinking agent in epoxy resins (Tg enhancement ~15°C)

ParameterValueModel
LD₅₀ (oral rat)320 mg/kgProTox-II
hERG inhibitionLow risk (pIC₅₀ 4.2)QSAR
AMES mutagenicityNegativeDerek Nexus
Skin sensitizationModerate probabilityTIMES SS

Future Research Directions

Synthetic Chemistry

  • Develop catalytic asymmetric routes to chiral analogs

  • Investigate continuous flow synthesis for scale-up

Biological Screening

  • High-throughput screening against NCI-60 cancer cell panel

  • Molecular docking studies with COVID-19 main protease

Computational Modeling

  • QM/MM simulations of DNA alkylation mechanisms

  • Machine learning-driven property optimization

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